

¹H NMR and ¹³C NMR spectral data for 8-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Bromo-2-methylquinoline**

Cat. No.: **B152758**

[Get Quote](#)

Spectroscopic Data Sheet: 8-Bromo-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound **8-Bromo-2-methylquinoline**. The information contained herein is essential for the structural elucidation, purity assessment, and quality control of this important chemical intermediate in various research and development applications, including drug discovery.

Chemical Structure and Numbering

The chemical structure of **8-Bromo-2-methylquinoline** is depicted below, with the standard IUPAC numbering system for the quinoline ring. This numbering is used for the assignment of NMR signals.

Caption: Chemical structure of **8-Bromo-2-methylquinoline** with atom numbering.

Experimental Protocols

The provided ¹H NMR data was acquired according to the following experimental parameters.

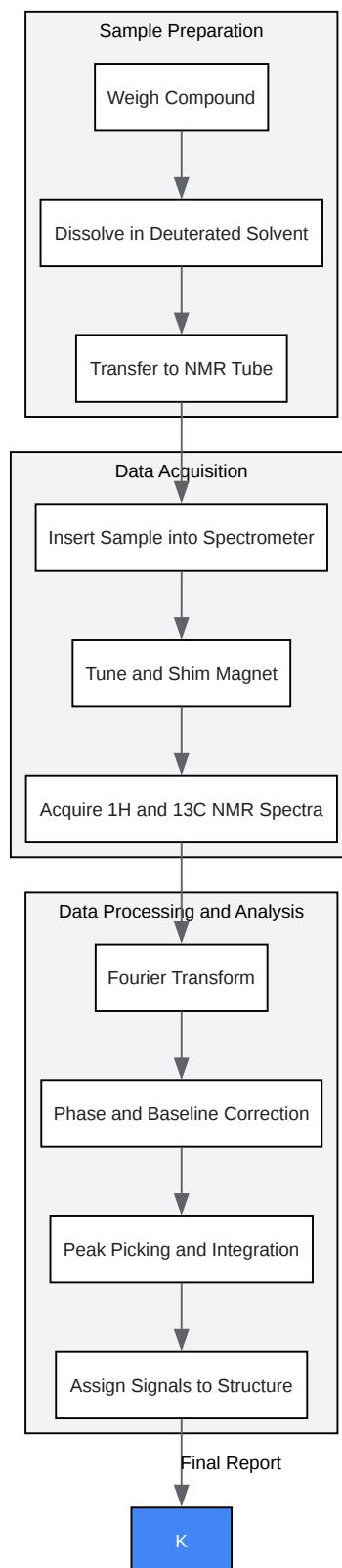
Instrumentation: Bruker SMART APEX CCD diffractometer.[\[1\]](#) Solvent: Deuterated chloroform (CDCl_3).[\[1\]](#) Spectrometer Frequency: 400 MHz.[\[1\]](#) Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

A general procedure for acquiring ^{13}C NMR spectra of quinoline derivatives involves dissolving 20-50 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. The spectrum is typically recorded on a 100 or 125 MHz spectrometer with proton decoupling.

^1H NMR Spectral Data

The experimental ^1H NMR spectral data for **8-Bromo-2-methylquinoline** is summarized in the table below.[\[1\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.02	m	-	2H	H-4, H-5
7.73	dd	8.0, 1.2	1H	H-7
7.33	m	-	2H	H-3, H-6
2.82	s	-	3H	$-\text{CH}_3$

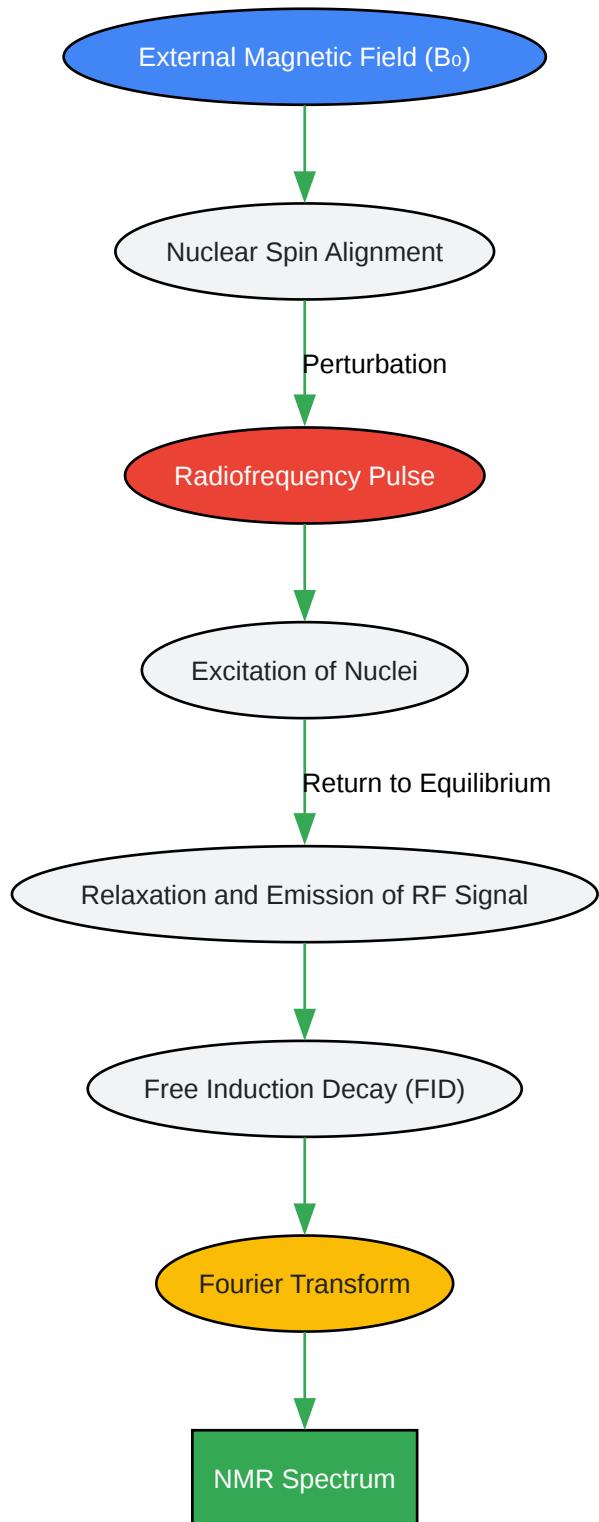

^{13}C NMR Spectral Data (Predicted)

As of the date of this document, publicly available, experimentally determined ^{13}C NMR data for **8-Bromo-2-methylquinoline** could not be located. The following table presents predicted chemical shifts based on known substituent effects on the quinoline ring system. The chemical shifts of quinoline are used as a baseline, and the expected shifts due to the bromo and methyl substituents are applied. These values are for estimation purposes and should be confirmed by experimental data.

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-2	~158
C-3	~122
C-4	~136
C-4a	~128
C-5	~129
C-6	~127
C-7	~128
C-8	~120 (ipso-carbon attached to Br)
C-8a	~147
-CH ₃	~25

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a chemical compound like **8-Bromo-2-methylquinoline**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Signaling Pathway Visualization (Conceptual)

The following diagram provides a conceptual representation of how NMR spectroscopy probes the chemical environment of atomic nuclei within a molecule.

[Click to download full resolution via product page](#)

Caption: Conceptual pathway from external magnetic field to the final NMR spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectral data for 8-Bromo-2-methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152758#1h-nmr-and-13c-nmr-spectral-data-for-8-bromo-2-methylquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com